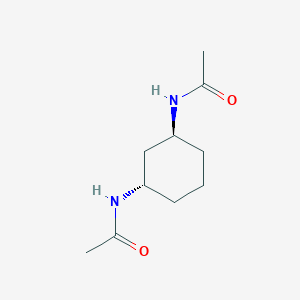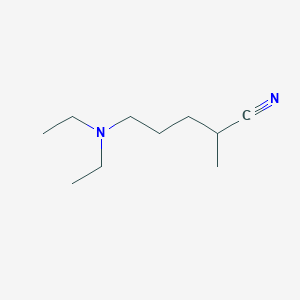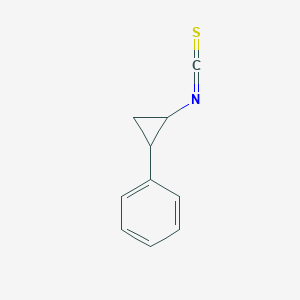
(2-Isothiocyanatocyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isothiocyanatocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group bearing an isothiocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isothiocyanatocyclopropyl)benzene typically involves the reaction of cyclopropylamine with carbon disulfide and a subsequent reaction with benzyl chloride. The reaction conditions often require a base such as potassium carbonate to facilitate the formation of the isothiocyanate group. The process can be summarized as follows:
- Cyclopropylamine reacts with carbon disulfide in the presence of a base to form cyclopropyl isothiocyanate.
- Cyclopropyl isothiocyanate then reacts with benzyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Isothiocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the isothiocyanate group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
(2-Isothiocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Isothiocyanatocyclopropyl)benzene involves its interaction with biological molecules through the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The molecular targets and pathways involved include enzymes and signaling pathways that are critical for cellular processes.
類似化合物との比較
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the cyclopropyl group.
Cyclopropyl isothiocyanate: Similar structure but lacks the benzene ring.
Benzyl isothiocyanate: Similar structure but with a different substituent on the benzene ring.
Uniqueness
(2-Isothiocyanatocyclopropyl)benzene is unique due to the presence of both the cyclopropyl and isothiocyanate groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
35425-01-5 |
|---|---|
分子式 |
C10H9NS |
分子量 |
175.25 g/mol |
IUPAC名 |
(2-isothiocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2 |
InChIキー |
RESYVKWDHYOYOU-UHFFFAOYSA-N |
正規SMILES |
C1C(C1N=C=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




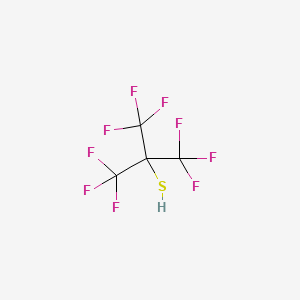
![N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine](/img/structure/B14685534.png)
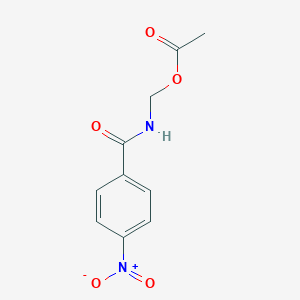
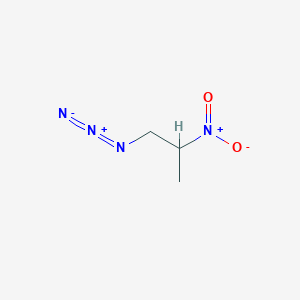
![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
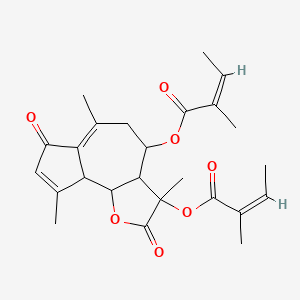
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
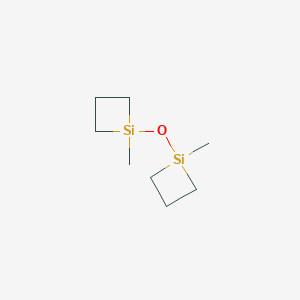

![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)
